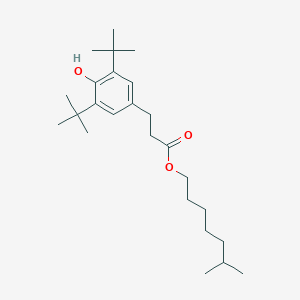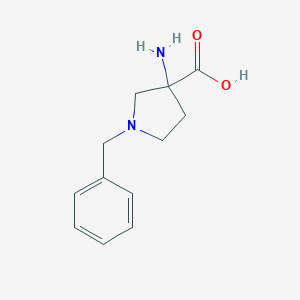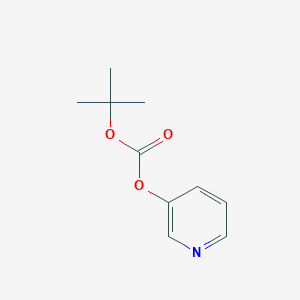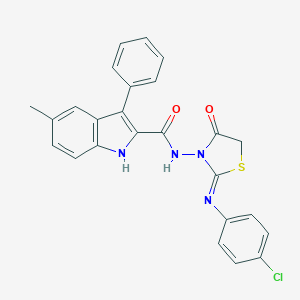
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide, also known as CTPI, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been studied for its potential neuroprotective effects and ability to improve cognitive function. In inflammation research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its potential neuroprotective effects and ability to improve cognitive function. However, one limitation of using N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, future research could focus on developing more effective methods for administering N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in experimental settings, in order to overcome its limited solubility in water.
Métodos De Síntesis
The synthesis of N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 4-chloroaniline and 2-bromoacetic acid to form 2-(4-chlorophenylamino)acetic acid. This intermediate is then reacted with thiosemicarbazide to form 2-(4-chlorophenylamino)-4-thiazolidinone. The final step involves the reaction of 2-(4-chlorophenylamino)-4-thiazolidinone with 5-methyl-3-phenyl-1H-indole-2-carboxylic acid to form N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide.
Propiedades
Número CAS |
148372-33-2 |
|---|---|
Nombre del producto |
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide |
Fórmula molecular |
C25H19ClN4O2S |
Peso molecular |
475 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2S/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)23(28-20)24(32)29-30-21(31)14-33-25(30)27-18-10-8-17(26)9-11-18/h2-13,28H,14H2,1H3,(H,29,32) |
Clave InChI |
AEWUMTMRXCZQMA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl |
Sinónimos |
N-[2-(4-chlorophenyl)imino-4-oxo-thiazolidin-3-yl]-5-methyl-3-phenyl-1 H-indole-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




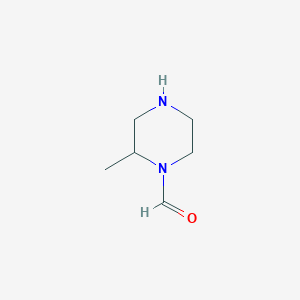

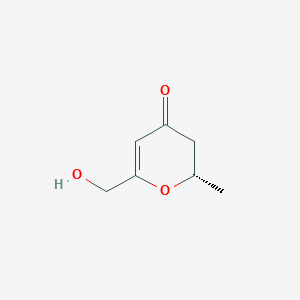

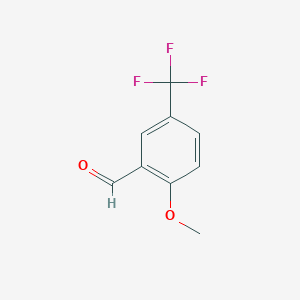
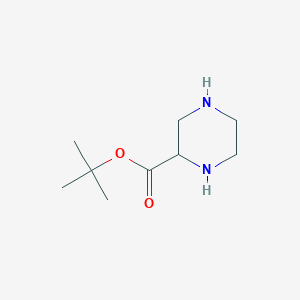

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)

